molecular formula C14H13ClN4O2S B6443742 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549046-64-0

8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443742
CAS No.: 2549046-64-0
M. Wt: 336.8 g/mol
InChI Key: XCPCQYBIUHYWIZ-UHFFFAOYSA-N
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Description

8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups, including a benzothiazole ring and a spirocyclic dione, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the spirocyclic structure. The key steps may include:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chloro-1,3-benzothiazole.

    Spirocyclization: The benzothiazole derivative is then reacted with a suitable spirocyclic precursor, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.

Industry

In industrial applications, this compound could be used as an intermediate in the production of specialty chemicals, materials, or pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole ring and spirocyclic structure could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: can be compared to other spirocyclic compounds and benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of a chlorine atom on the benzothiazole ring and the spirocyclic dione structure provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c15-8-2-1-3-9-10(8)16-13(22-9)19-6-4-14(5-7-19)11(20)17-12(21)18-14/h1-3H,4-7H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPCQYBIUHYWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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